

# **Evofosfamide in Pancreatic Cancer: A Comparative Clinical Trial Analysis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Evofosfamide |           |
| Cat. No.:            | B1684547     | Get Quote |

An in-depth guide for researchers and drug development professionals on the clinical trial performance of **evofosfamide** in pancreatic cancer, with a comparative look at standard-of-care therapies.

**Evofosfamide** (formerly TH-302) is a hypoxia-activated prodrug that was investigated for the treatment of various solid tumors, including pancreatic cancer. Its mechanism of action is designed to target the hypoxic microenvironment characteristic of many tumors, a feature associated with resistance to conventional chemotherapy and radiation. This guide provides a comprehensive overview of the clinical trial results for **evofosfamide** in pancreatic cancer, primarily focusing on the pivotal Phase III MAESTRO study. The performance of **evofosfamide** in combination with gemcitabine is compared with gemcitabine alone and contextualized with the efficacy of another standard-of-care regimen, FOLFIRINOX.

#### **Mechanism of Action**

**Evofosfamide** is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole trigger undergoes reduction, leading to the release of the active cytotoxic Br-IPM. This active agent then cross-links DNA, inducing cell death.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action of evofosfamide.

# **Clinical Trial Data: The MAESTRO Study**

The primary evidence for **evofosfamide** in pancreatic cancer comes from the MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with **Evofosfamide** and Gemcitabine) trial, a Phase III, randomized, double-blind, placebo-controlled study.[3][4]

### **Efficacy Results**

The MAESTRO trial did not meet its primary endpoint of statistically significant improvement in overall survival (OS) for the **evofosfamide** plus gemcitabine arm compared to the placebo plus gemcitabine arm.[3] However, there was a statistically significant improvement in progression-free survival (PFS).



| Endpoint                                     | Evofosfamide<br>+ Gemcitabine<br>(n=346) | Placebo +<br>Gemcitabine<br>(n=347) | Hazard Ratio<br>(95% CI)          | p-value |
|----------------------------------------------|------------------------------------------|-------------------------------------|-----------------------------------|---------|
| Median Overall<br>Survival (OS)              | 8.7 months                               | 7.6 months                          | 0.84 (0.71 - 1.01)                | 0.059   |
| Median<br>Progression-Free<br>Survival (PFS) | 5.5 months                               | 3.7 months                          | 0.77 (0.65 - 0.92)                | 0.004   |
| Objective<br>Response Rate<br>(ORR)          | 19%                                      | 15%                                 | Odds Ratio: 1.31<br>(0.88 - 1.95) | 0.18    |
| Confirmed ORR                                | 15%                                      | 9%                                  | Odds Ratio: 1.90<br>(1.16 - 3.12) | 0.009   |

Table 1: Efficacy outcomes from the MAESTRO trial.

## **Safety Profile**

The addition of **evofosfamide** to gemcitabine resulted in a higher incidence of hematologic adverse events.



| Adverse Event (Grade ≥3)                 | Evofosfamide +<br>Gemcitabine | Placebo + Gemcitabine |
|------------------------------------------|-------------------------------|-----------------------|
| Neutropenia                              | 32.5%                         | Not specified         |
| Thrombocytopenia                         | More frequent                 | Less frequent         |
| Anemia                                   | More frequent                 | Less frequent         |
| Nausea                                   | Similar across arms           | Similar across arms   |
| Decreased Appetite                       | Similar across arms           | Similar across arms   |
| Vomiting                                 | Similar across arms           | Similar across arms   |
| AEs leading to death                     | 9%                            | 11%                   |
| AEs leading to treatment discontinuation | 17.9%                         | 15.6%                 |

Table 2: Key adverse events in the MAESTRO trial.

# Comparison with Standard of Care: Gemcitabine and FOLFIRINOX

While the MAESTRO trial provides a direct comparison of **evofosfamide** plus gemcitabine against gemcitabine alone, it is also useful to compare these results indirectly with another standard-of-care regimen for metastatic pancreatic cancer, FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin). It is important to note that there have been no direct head-to-head clinical trials of **evofosfamide** versus FOLFIRINOX.



| Treatment Regimen                             | Median Overall<br>Survival (OS) | Median<br>Progression-Free<br>Survival (PFS) | Key Grade 3/4<br>Toxicities                               |
|-----------------------------------------------|---------------------------------|----------------------------------------------|-----------------------------------------------------------|
| Evofosfamide + Gemcitabine (MAESTRO)          | 8.7 months                      | 5.5 months                                   | Neutropenia,<br>Thrombocytopenia,<br>Anemia               |
| Gemcitabine<br>(MAESTRO Control<br>Arm)       | 7.6 months                      | 3.7 months                                   | Hematologic toxicities                                    |
| FOLFIRINOX<br>(PRODIGE<br>4/ACCORD 11)        | 11.1 months                     | 6.4 months                                   | Neutropenia, Febrile<br>Neutropenia,<br>Diarrhea, Fatigue |
| Gemcitabine (PRODIGE 4/ACCORD 11 Control Arm) | 6.8 months                      | 3.3 months                                   | Hematologic toxicities                                    |

Table 3: Indirect comparison of **evofosfamide** + gemcitabine with FOLFIRINOX.

Based on this indirect comparison, the FOLFIRINOX regimen appears to offer a greater survival benefit than the **evofosfamide** and gemcitabine combination. However, FOLFIRINOX is also associated with a higher rate of severe toxicities.

# Experimental Protocols: MAESTRO Trial Study Design

The MAESTRO trial was a Phase III, international, randomized, double-blind, placebocontrolled study.





Click to download full resolution via product page

Caption: MAESTRO clinical trial workflow.

## **Key Eligibility Criteria**

 Histologically or cytologically confirmed locally advanced unresectable or metastatic pancreatic adenocarcinoma.



- No prior chemotherapy for metastatic disease.
- ECOG performance status of 0 or 1.

#### **Treatment Administration**

- **Evofosfamide**/Placebo: 340 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
- Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.

### Conclusion

The clinical development of **evofosfamide** in pancreatic cancer did not demonstrate a significant improvement in overall survival when added to gemcitabine in the Phase III MAESTRO trial. While a statistically significant benefit in progression-free survival was observed, this did not translate to a longer overall lifespan for patients. The addition of **evofosfamide** to gemcitabine also led to an increase in hematologic toxicities.

An indirect comparison with FOLFIRINOX suggests that the latter remains a more effective first-line treatment option for patients with good performance status, albeit with a more challenging side-effect profile. The journey of **evofosfamide** highlights the complexities of targeting the tumor microenvironment and the rigorous evaluation required for new therapeutic agents in pancreatic cancer. Further research into hypoxia-activated prodrugs and their potential combinations with other systemic therapies or radiation may still hold promise for this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evofosfamide in Pancreatic Cancer: A Comparative Clinical Trial Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684547#clinical-trial-results-of-evofosfamide-in-pancreatic-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com